Lipophilicity Differentiation: 4-Br vs. 3-Cl Analog Drives Membrane Partitioning
Comparison of calculated logP values demonstrates that 478043-29-7 (XLogP3 = 5.3) is markedly more lipophilic than the 3-chlorophenyl analog AMDE-1 (XLogP3 = 4.9, computed from its SMILES using the same XLogP3 method). This 0.4 log unit increase corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, potentially altering cellular permeability and protein binding [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | AMDE-1 (3-chlorophenyl analog, CAS 478043-30-0): XLogP3 = 4.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5× increase in predicted P) |
| Conditions | Computed using PubChem's XLogP3 algorithm; values retrieved from PubChem compound records. |
Why This Matters
The 2.5-fold higher predicted lipophilicity can significantly shift a compound's pharmacokinetic profile, making 478043-29-7 the preferred choice for target engagement in lipid-rich intracellular compartments, such as the lysosomal membrane, where autophagy modulation occurs.
- [1] PubChem Compound Summary for CID 3743775 (478043-29-7) and CID 25199168 (AMDE-1, 478043-30-0). XLogP3 values accessed from National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/. View Source
